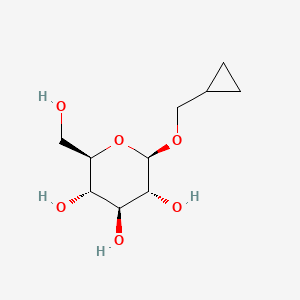

Cyclopropylmethyl beta-D-glucopyranoside

CAS No.:

Cat. No.: VC4044383

Molecular Formula: C10H18O6

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18O6 |

|---|---|

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-(cyclopropylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C10H18O6/c11-3-6-7(12)8(13)9(14)10(16-6)15-4-5-1-2-5/h5-14H,1-4H2/t6-,7-,8+,9-,10-/m1/s1 |

| Standard InChI Key | IVUZLPJCNFIELZ-HOTMZDKISA-N |

| Isomeric SMILES | C1CC1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

| SMILES | C1CC1COC2C(C(C(C(O2)CO)O)O)O |

| Canonical SMILES | C1CC1COC2C(C(C(C(O2)CO)O)O)O |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Properties

Cyclopropylmethyl beta-D-glucopyranoside (IUPAC name: [(1S,2R,3S,4S,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)cyclopentyl]methyl β-D-glucopyranoside) is a disaccharide derivative with a molecular formula of C₁₀H₁₈O₆ and a molecular weight of 258.24 g/mol . The compound consists of a D-glucopyranose moiety connected to a cyclopropylmethyl group through a beta(1→1) glycosidic bond (Fig. 1). Its polar surface area (PSA) is estimated at 138.82 Ų, derived from computational modeling of analogous glycosides .

Table 1. Key physicochemical properties of CPAM-β-G

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈O₆ |

| Molecular Weight | 258.24 g/mol |

| Exact Mass | 258.1107 Da |

| Polar Surface Area | 138.82 Ų |

| Hydrogen Bond Donors | 5 |

| Hydrogen Bond Acceptors | 6 |

Spectroscopic Characterization

The structural identity of CPAM-β-G has been confirmed through ¹H-NMR and ¹³C-NMR spectroscopy. Key spectral features include:

-

¹H-NMR (400 MHz, D₂O): A doublet at δ 4.45 ppm (J = 7.92 Hz) corresponding to the anomeric proton (H-1) of the β-D-glucopyranosyl unit .

-

¹³C-NMR (100 MHz, D₂O): Resonances at δ 105.23 ppm (C-1 of glucose), δ 78.78–63.65 ppm (C-2 to C-6 of glucose), and δ 41.58 ppm (cyclopropylmethyl carbon) .

These data align with the expected coupling constants and chemical shifts for β-configured glucopyranosides, distinguishing CPAM-β-G from its α-anomeric counterparts.

Synthesis and Production

Enzymatic Transglucosylation

The most efficient route for CPAM-β-G synthesis employs β-glucosidase from Trichoderma reesei (commercially available as Cellcrust®). This method utilizes cellobiose as the glucosyl donor and cyclopropanemethanol (CPAM) as the acceptor substrate .

Table 2. Enzymatic synthesis parameters for CPAM-β-G

| Parameter | Value |

|---|---|

| Enzyme | T. reesei β-glucosidase |

| Donor Substrate | Cellobiose (4.0 g) |

| Acceptor Substrate | CPAM (2.0 mL) |

| Reaction Time | 48 hours |

| Yield | 8.0% |

| Purification Method | Silica gel chromatography |

The reaction proceeds via a retention mechanism, where the enzyme hydrolyzes cellobiose to glucose, followed by transglucosylation to CPAM . Competitive inhibition by glucose necessitates iterative purification using ethanol precipitation and gel filtration.

Chemical Synthesis Approaches

Structural Characterization and Computational Modeling

Comparative Analysis with Analogous Glycosides

CPAM-β-G shares structural homology with columbianetin β-D-glucopyranoside (C₂₀H₂₄O₉), a natural coumarin glycoside with anti-inflammatory properties . Both compounds exhibit similar β(1→1) glycosidic linkages but differ markedly in aglycone hydrophobicity, which influences their biological activity profiles .

Biological Activities and Enzyme Interactions

β-Glucosidase Inhibition Studies

CPAM-β-G demonstrates weak inhibition against sweet almond β-glucosidase (Kᵢ > 1 mM), contrasting sharply with its cyclopentylmethyl analog (CPEM-β-G, Kᵢ = 0.15 mM) . This disparity highlights the importance of aglycone ring size in enzyme binding.

Table 3. Inhibitory constants (Kᵢ) for cycloalkyl β-D-glucopyranosides

| Compound | Kᵢ (mM) |

|---|---|

| CPAM-β-G | >1.0 |

| CPE-β-G | >1.0 |

| CPEM-β-G | 0.15 ± 0.02 |

Molecular Docking Simulations

AutoDock Vina simulations reveal that CPAM-β-G binds to the occluded active site of Aspergillus niger β-glucosidase with a predicted ΔG of -6.2 kcal/mol. Key interactions include hydrogen bonds between the glucose C-2 hydroxyl and Glu⁴⁹¹, and hydrophobic contacts between the cyclopropylmethyl group and Phe⁷⁶³ .

Analytical Methods and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C₁₈ column, 250 × 4.6 mm) with UV detection at 210 nm resolves CPAM-β-G from reaction byproducts. The compound elutes at 14.2 minutes under isocratic conditions (80:20 H₂O:MeCN) .

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode confirms the molecular ion peak at m/z 257.10 [M-H]⁻, consistent with the theoretical mass .

Industrial Applications and Future Directions

Biotechnological Production Challenges

Current enzymatic yields (8.0%) remain suboptimal for large-scale applications. Protein engineering of T. reesei β-glucosidase to reduce product inhibition could enhance throughput .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume